molecular formula C6H5Br2N B1631936 2,3-Dibromoaniline CAS No. 608-22-0

2,3-Dibromoaniline

Cat. No.: B1631936
CAS No.: 608-22-0
M. Wt: 250.92 g/mol
InChI Key: MNRQXYFZAROREY-UHFFFAOYSA-N
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Description

2,3-Dibromoaniline is an organic compound with the molecular formula C6H5Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

Target of Action

2,3-Dibromoaniline is a chemical compound with the molecular formula C6H5Br2N The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

Biochemical pathways generally involve a series of chemical reactions occurring within a cell, leading to changes in the cell . In the case of this compound, the exact pathways and their downstream effects remain to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromoaniline can be synthesized through several methods. One common approach involves the bromination of aniline. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct bromination of aniline under controlled conditions. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromoaniline undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, such as 2,3-diaminoaniline when using amines.

    Oxidation: Products include various oxidized forms of the compound.

    Reduction: Reduced forms of the compound, such as 2,3-diaminoaniline.

Scientific Research Applications

2,3-Dibromoaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dibromoaniline
  • 2,5-Dibromoaniline
  • 2,6-Dibromoaniline
  • 3,4-Dibromoaniline

Comparison: 2,3-Dibromoaniline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications that its isomers may not be ideal for .

Properties

IUPAC Name

2,3-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRQXYFZAROREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314561
Record name 2,3-Dibromobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-22-0
Record name 2,3-Dibromobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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